molecular formula C10H12ClFO B15335497 2-(tert-Butoxy)-4-chloro-1-fluorobenzene

2-(tert-Butoxy)-4-chloro-1-fluorobenzene

Cat. No.: B15335497
M. Wt: 202.65 g/mol
InChI Key: GYSMGTHSZMTOLN-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-4-chloro-1-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a tert-butoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-4-chloro-1-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to remove the tert-butoxy group or reduce other functional groups present on the benzene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the chlorine or fluorine atoms, while oxidation reactions may produce carbonyl-containing compounds.

Scientific Research Applications

2-(tert-Butoxy)-4-chloro-1-fluorobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-4-chloro-1-fluorobenzene involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from other functional groups . Additionally, the presence of chlorine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxy)-4-chlorobenzene
  • 2-(tert-Butoxy)-4-fluorobenzene
  • 2-(tert-Butoxy)-4-bromobenzene

Uniqueness

2-(tert-Butoxy)-4-chloro-1-fluorobenzene is unique due to the combination of tert-butoxy, chlorine, and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns compared to similar compounds with different substituents .

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

4-chloro-1-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12ClFO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,1-3H3

InChI Key

GYSMGTHSZMTOLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)Cl)F

Origin of Product

United States

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